(+)-Borneol

Catalog No.
S597593
CAS No.
464-43-7
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Borneol

CAS Number

464-43-7

Product Name

(+)-Borneol

IUPAC Name

(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1

InChI Key

DTGKSKDOIYIVQL-ZCUBBSJVSA-N

SMILES

CC1(C2CCC1(C(C2)O)C)C

Solubility

In water, 1.19X10+3 mg/L at 25 °C (est)
Insoluble in water
More soluble in most solvents than borneol
Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene
Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils
Soluble (in ethanol)

Synonyms

borneol, isoborneol, isoborneol, (1R-endo)-isomer, isoborneol, (1R-exo)-isomer, isoborneol, (1S-endo)-isomer, isoborneol, (1S-exo)-isomer, isoborneol, (endo)-isomer, isoborneol, (endo-(+-))-isomer, isoborneol, (exo)-isomer

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

Isomeric SMILES

CC1(C2CCC1([C@H](C2)O)C)C

Analgesic Effects

(+)-Borneol has traditionally been used for its pain-relieving properties. While widely used in traditional medicine, high-quality clinical studies are still needed to definitively establish its efficacy. However, research suggests that (+)-Borneol might work by activating Transient Receptor Potential Melastatin 8 (TRPM8) channels, which play a role in pain perception []. Studies in mice lacking TRPM8 showed a significant reduction in the analgesic effect of (+)-Borneol, suggesting its dependence on this channel for pain relief [].

Blood-Brain Barrier Permeability

(+)-Borneol is being investigated for its potential to enhance the delivery of drugs to the central nervous system (CNS). The blood-brain barrier (BBB) restricts the passage of many drugs into the brain, limiting their effectiveness in treating CNS disorders. Research suggests that (+)-Borneol can temporarily increase BBB permeability, potentially allowing for better delivery of therapeutic agents []. Studies have shown that (+)-Borneol increases the amount of certain molecules entering the brain in both animal models and in vitro experiments [].

Antiviral Activity

Emerging research suggests that (+)-Borneol derivatives might have antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. Studies have shown that some (+)-Borneol derivatives with specific chemical structures can inhibit the early stages of viral replication in cell cultures []. Further research is needed to confirm these findings and understand the mechanisms of action of these derivatives against the virus.

Additional Research Areas

Research on (+)-Borneol is ongoing, investigating its potential applications in various areas. Some additional research directions include:

  • Anticoagulant and antithrombotic effects: Studies suggest that (+)-Borneol might have anticoagulant properties, potentially offering benefits in preventing blood clots []. However, more research is needed to understand the mechanisms and potential clinical applications.
  • Resource development: Given the increasing demand for (+)-Borneol, research is focusing on improving its sustainable production through efficient cultivation methods and exploring alternative sources [].

Physical Description

White to off-white crystals; piney camphoraceous aroma

Color/Form

White solid
Tablets from petroleum ethe

XLogP3

2.7

Boiling Point

Sublimes

Density

1.10 g/cm cu at 20 °C

LogP

log Kow = 3.24

Odor

Camphor odo

Melting Point

216 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isoborneol is a white solid. It has an odor like camphor. It is slightly soluble in water. Isoborneol occurs naturally in some plants and essential oils and various spices. It also occurs in some foods. USE: Isoborneol is used in perfumes, as a flavoring and to make other chemicals. EXPOSURE: Workers that use isoborneol may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in perfume scents, direct skin contact with perfumes and consumption of foods containing isoborneol. If isoborneol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Allergic skin reactions were not observed in humans following repeated skin exposure to diluted isoborneol. Additional data on the potential toxic effects in humans exposed to isoborneol were not available. Data on the potential for isoborneol to cause toxic effects in laboratory animals were not available. However, kidney toxicity may occur following repeat oral exposures to high doses based on data in a similar compound (isobornyl acetate). Data on the potential for isoborneol to cause infertility, abortion, or birth defects in laboratory animals were not available. However, these effects are not expected based on lack of evidence for infertility, abortion, or birth defects in laboratory animals exposed to high oral doses of a similar compound (isobornyl acetate) before and/or during pregnancy. Data on the potential for isoborneol to cause cancer in laboratory animals were not available. The potential for isoborneol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Isoborneol, a monoterpene and a component of several plant essential oils, showed dual viricidal activity against herpes simplex virus 1 (HSV-1). First, it inactivated HSV-1 by almost 4 log10 values within 30 min of exposure, and second, isoborneol at a concentration of 0.06% completely inhibited viral replication, without affecting viral adsorption. Isoborneol did not exhibit significant cytotoxicity at concentrations ranging between 0.016% and 0.08% when tested against human and monkey cell lines. Isoborneol specifically inhibited glycosylation of viral polypeptides based on the following data: (1) the mature fully glycosylated forms of two viral glycoproteins gB and gD were not detected when the virus was replicated in the presence of isoborneol, (2) no major changes were observed in the glycosylation pattern of cellular polypeptides between untreated and isoborneol treated Vero cells, (3) isoborneol did not affect the glycosylation of gB produced from a copy of the gB gene resident in the cellular genome, and (4) other monoterpenes such as 1,8-cineole and borneol, a stereoisomer of isoborneol, did not inhibit HSV-1 glycosylation.

Vapor Pressure

3.53X10-2 mm Hg at 25 °C (est)

Pictograms

Flammable

Flammable

Other CAS

124-76-5

Associated Chemicals

Isobornyl acetate; 125-12-2
l-Borneol; 464-45-9
d-Borneol; 464-43-7
dl-Borneol; 507-70-0

Wikipedia

(-)-borneol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Methods of Manufacturing

By hydrolysis of isobornyl acetate, or by catalytic reduction of camphor (both d- and l-isomers); the optically inactive compound can be prepared by treating camphene with 1:1 mixture of sulfuric acid and glacial acetic acid and then hydrolyzing the isobornyl acetate.

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)-: ACTIVE
Borneol is an endo isomer; the corresponding exo isomer is isoborneol
Natural occurrence: Ashanti pepper (Piper guineense Schum and Thom) Ginger (Zingiber species) Grape brandy Camomile Honey Cheese, various types Mastic (Pistacia lentiscus) Cinnamomum species Ocimum species Curcuma species Papaya (Carica papaya L.) Eucalyptus oil (Eucalyptus globulus Labill) Raspberry, blackberry and boysenberry Rooibos tea (Aspalathus linearis) Salvia species Rosemary (Rosmarinus officinalis L.) Thyme (Thymus species)

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: isoborneol; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.11 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: isoborneol; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.05 ug/L.
Gas chromatography (GC)-NMR method is described for detecting isoborneol in commercial borneol preparations.
Isoborneol detected by chromatographic analysis with previous absorption. Determination was made by internal reference method with naphthalene as reference.
Resolution of chiral compounds has played an important role in the pharmaceutical field, involving detailed studies of pharmacokinetics, physiological, toxicological, and metabolic activities of enantiomers. Herein, a reliable method by high-performance liquid chromatography (HPLC) coupled with an optical rotation detector was developed to separate isoborneol enantiomers. A cellulose tris(3, 5-dimethylphenylcarbamate)-coated chiral stationary phase showed the best separation performance for isoborneol enantiomers in the normal phase among four polysaccharide chiral packings. The effects of alcoholic modifiers and column temperature were studied in detail. Resolution of the isoborneol racemate displayed a downward trend along with an increase in the content of ethanol and column temperature, indicating that less ethanol in the mobile phase and lower temperature were favorable to this process. Moreover, two isoborneol enantiomers were obtained via a semipreparative chiral HPLC technique under optimum conditions, and further characterized by analytical HPLC, and experimental and calculated vibrational circular dichroism (VCD) spectroscopy, respectively. The solution VCD spectrum of the first-eluted component was consistent with the Density Functional Theory (DFT) calculated pattern based on the SSS configuration, indicating that this enantiomer should be (1S, 2S, 4S)-(+)-isoborneol. Briefly, these results have provided reliable information to establish a method for analysis, preparative separation, and absolute configuration of chiral compounds without typical chromophoric groups.

Clinical Laboratory Methods

Rat plasma samples were prepared using liquid-liquid microextraction: 70 uL of plasma sample (containing 125 nmol/L naphthalene as the internal standard) was extracted with 35 uL of n-hexane. The resulting n-hexane extract (20 uL) was introduced into a gas chromatography/mass spectrometry system using programmable temperature vaporizing-based large-volume injection. The assay was validated to demonstrate its reliability for the intended use. Using this assay, pharmacokinetic studies of Bingpian, synthetic Bingpian, and Fufang-Danshen tablets (containing synthetic Bingpian) were conducted in rats. ... The extraction efficiency for the analytes and the internal standard from plasma was almost constant with decrease in n-hexane-to-plasma volume ratio, thus enabling a small volume of extracting solvent to be used for sample preparation, and enhancing the assay sensitivity. The lower quantification limit for measuring borneol, isoborneol, and camphor in plasma was 0.98 nmol/L, which was 33-330 times more sensitive than those reported earlier for Bingpian and synthetic Bingpian. The applicability of the miniaturized liquid-liquid extraction technique could be extended to measure other volatile and nonvolatile medicinal compounds in biomatrices, which can be predicted according to the analytes' octanol/water distribution coefficient (logD) and acid dissociation constant (pKa).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Oxidative stress caused by dopamine (DA) may play an important role in the pathogenesis of Parkinson's disease (PD). (+/-) Isoborneol is a monoterpenoid alcohol present in the essential oils of numerous medicinal plants and is a known antioxidant. In this study, we investigated the neuroprotective effect of isoborneol against 6-hydroxydopamine (6-OHDA)-induced cell death in human neuroblastoma SH-SY5Y cells. Pretreatment of SH-SY5Y cells with isoborneol significantly reduced 6-OHDA-induced generation of reactive oxygen species (ROS) and 6-OHDA-induced increases in intracellular calcium. Furthermore, apoptosis induced by 6-OHDA was reversed by isoborneol treatment. Isoborneol protected against 6-OHDA-induced increases in caspase-3 activity and cytochrome C translocation into the cytosol from mitochondria. Isoborneol prevented 6-OHDA from decreasing the Bax/Bcl-2 ratio. We also observed that isoborneol decreased the activation of c-Jun N-terminal kinase and induced activation of protein kinase C (PKC) which had been suppressed by 6-OHDA. Our results indicate that the protective function of isoborneol is dependent upon its antioxidant potential and strongly suggest that isoborneol may be an effective treatment for neurodegenerative diseases associated with oxidative stress.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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